molecular formula C17H36O2Si B8535183 5-[Decyl(dimethyl)silyl]pentanoic acid CAS No. 78935-05-4

5-[Decyl(dimethyl)silyl]pentanoic acid

Cat. No.: B8535183
CAS No.: 78935-05-4
M. Wt: 300.6 g/mol
InChI Key: AYCMGPUPJQJOKU-UHFFFAOYSA-N
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Description

5-[Decyl(dimethyl)silyl]pentanoic acid is a silicon-modified fatty acid characterized by a pentanoic acid backbone substituted with a decyl(dimethyl)silyl group at the fifth carbon. The silyl group introduces steric bulk and alters electronic properties, which may influence reactivity and interactions with other molecules .

Properties

CAS No.

78935-05-4

Molecular Formula

C17H36O2Si

Molecular Weight

300.6 g/mol

IUPAC Name

5-[decyl(dimethyl)silyl]pentanoic acid

InChI

InChI=1S/C17H36O2Si/c1-4-5-6-7-8-9-10-12-15-20(2,3)16-13-11-14-17(18)19/h4-16H2,1-3H3,(H,18,19)

InChI Key

AYCMGPUPJQJOKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Si](C)(C)CCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 5-[Decyl(dimethyl)silyl]pentanoic acid is compared with structurally related pentanoic acid derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Weight (g/mol) Functional Group Solubility Stability/Reactivity Applications
This compound ~314.6* Decyl(dimethyl)silyl, carboxylic acid Low water solubility (estimated) Stable under inert conditions; incompatible with strong oxidizers Surfactants, silicone polymers
Pentanoic acid 102.13 Carboxylic acid Miscible in water Reactive with bases, oxidizing agents Food preservatives, solvents
5-(Diphenylphosphinyl)pentanoic acid 302.3 Diphenylphosphinyl, carboxylic acid Organic solvents Sensitive to hydrolysis; reacts with nucleophiles Catalysis, ligand synthesis
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid 233.26 Hydroxy, carbamate, carboxylic acid Limited aqueous solubility Decomposes under strong oxidizers (NOx, COx release) Pharmaceutical intermediates
5-(4-Fluorophenyl)-5-oxopentanoic acid 210.2 4-Fluorophenyl, ketone, carboxylic acid Soluble in polar solvents Keto-enol tautomerism; reactive with reducing agents Organic synthesis building blocks

*Estimated based on analogous silyl compounds.

Structural and Functional Differences

  • Silicon vs. Phosphorus Substituents: The decyl(dimethyl)silyl group in the target compound confers higher hydrophobicity and thermal stability compared to the diphenylphosphinyl group in 5-(Diphenylphosphinyl)pentanoic acid, which is more polar and prone to hydrolysis .
  • Carbamate vs. Silyl Modifications: 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid contains a carbamate group, making it more polar but less stable under oxidative conditions than the silyl analog .
  • Ketone vs. Silyl Functionality: 5-(4-Fluorophenyl)-5-oxopentanoic acid exhibits keto-enol tautomerism, enabling diverse reactivity in synthesis, whereas the silyl group in the target compound primarily enhances material compatibility .

Physicochemical Behavior

  • Solubility: The silyl group drastically reduces water solubility compared to unmodified pentanoic acid, aligning it with silicone-based materials. In contrast, 5-(Diphenylphosphinyl)pentanoic acid dissolves in organic solvents due to its bulky phosphinyl group .
  • Stability: Like 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, the target compound is incompatible with strong oxidizers, suggesting shared decomposition pathways (e.g., release of CO2, CO) .

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